4-Methylbenzenesulfonate

Catalog No.
S574306
CAS No.
16722-51-3
M.F
C7H7O3S-
M. Wt
171.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzenesulfonate

CAS Number

16722-51-3

Product Name

4-Methylbenzenesulfonate

IUPAC Name

4-methylbenzenesulfonate

Molecular Formula

C7H7O3S-

Molecular Weight

171.2 g/mol

InChI

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1

InChI Key

JOXIMZWYDAKGHI-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-]

Synonyms

4-toluene sulfonate, 4-toluenesulfonic acid, 4-toluenesulfonic acid ammonium salt, 4-toluenesulfonic acid monohydrate, 4-toluenesulfonic acid, calcium salt, 4-toluenesulfonic acid, copper (2+) salt, 4-toluenesulfonic acid, ion (1+), 4-toluenesulfonic acid, lithium salt, 4-toluenesulfonic acid, magnesium salt, 4-toluenesulfonic acid, potassium salt, 4-toluenesulfonic acid, rubidium salt, 4-toluenesulfonic acid, silver (+1) salt, 4-toluenesulfonic acid, sodium salt, 4-toluenesulfonic acid, zinc salt, p-toluene sulfonate, p-toluene sulphonic acid, p-toluenesulfonate, p-toluenesulfonate pyridinium, p-toluenesulfonic acid, para-toluene sulfonate, para-toluenesulfonic acid

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-]

The exact mass of the compound Tosylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. It belongs to the ontological category of arenesulfonate oxoanion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylbenzenesulfonate, commonly known as tosylate (TsO⁻), is the anion of p-toluenesulfonic acid, a strong organic acid. As a large, charge-diffuse, and weakly coordinating anion, tosylate imparts specific, procurement-relevant properties to its associated salts, such as enhanced solubility in organic media, predictable reactivity, and improved thermal and chemical stability compared to salts of smaller, more highly charged anions like halides. These characteristics make tosylate salts critical reagents in organic synthesis, polymer chemistry, and electrochemical applications where processability and stability are paramount.

Direct substitution of a tosylate salt with a seemingly similar halide (e.g., chloride, bromide) or even another sulfonate (e.g., triflate) is often unviable due to significant differences in physical and chemical properties that directly impact process outcomes. Halide salts frequently exhibit poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and lower yields. Conversely, while highly reactive anions like triflate offer faster kinetics, they can be less stable, more expensive, and may lead to unwanted side reactions. The tosylate anion provides a balance of solubility, stability, and controlled reactivity that cannot be replicated by simple halide or alternative sulfonate salts, making it a non-interchangeable component for many optimized protocols.

Enhanced Solubility in Polar Organic Solvents Over Halide Salts

For processes requiring homogeneous conditions in polar organic media, tosylate salts offer a distinct advantage over their halide counterparts. A comprehensive review of transition metal salts notes that tosylate salts are typically more soluble than corresponding halide salts in polar solvents. For example, while sodium chloride (NaCl) is sparingly soluble in solvents like methanol (~1.4 g/100 mL), salts with large, charge-diffuse anions like tosylates are readily soluble in such media, enabling higher reactant concentrations and avoiding mass transfer limitations of heterogeneous systems.

Evidence DimensionRelative Solubility
Target Compound DataGenerally more soluble than corresponding halides in polar organic solvents.
Comparator Or BaselineHalide salts (e.g., chlorides, bromides) are often sparingly soluble or insoluble.
Quantified DifferenceQualitatively higher, enabling homogeneous solutions where halides would form slurries.
ConditionsPolar organic solvents such as methanol, THF, and water.

This improved solubility is critical for achieving faster, more reproducible reaction kinetics and simplifying downstream purification by eliminating insoluble inorganic byproducts.

Superior Thermal and Chemical Stability vs. Common Electrolyte Salts

In applications requiring high thermal and chemical stability, such as electrolytes, the tosylate anion offers significant advantages over more common but less stable alternatives. Protic ionic liquids based on the tosylate anion have been shown to be thermally stable up to 200–300 °C. This contrasts sharply with the widely used lithium hexafluorophosphate (LiPF6), which can begin to decompose at temperatures as low as 70-85 °C, especially in the presence of trace moisture, generating corrosive HF. Unlike perchlorate salts, tosylates are non-oxidizing and not explosive, providing a safer profile for use with organic materials.

Evidence DimensionThermal Decomposition Onset
Target Compound DataStable up to 200–300 °C (in protic ionic liquids)
Comparator Or BaselineLiPF6: Decomposes as low as 70-85 °C. Perchlorates: Potentially explosive.
Quantified Difference>100 °C higher thermal stability compared to LiPF6.
ConditionsThermal analysis (TGA/DSC) of pure salts or electrolyte solutions.

Higher thermal and chemical stability allows for a wider operating temperature window, improved long-term device reliability, and a significantly better safety profile during handling and operation.

Balanced Reactivity Profile for Controlled Nucleophilic Substitution

When converting alcohols to effective leaving groups for SN2 reactions, alkyl tosylates provide a well-balanced reactivity profile, superior to halides but more manageable and cost-effective than triflates. The generally accepted order of reactivity for sulfonate leaving groups is Triflate > Tosylate > Mesylate. In a direct comparison, the relative reaction rate of tosylate was found to be 0.70 compared to 1.00 for mesylate, indicating a moderately attenuated reactivity that can be beneficial for controlling selectivity. This controlled reactivity, combined with the clean conversion from alcohols without altering stereochemistry, makes tosylates a workhorse for producing key synthetic intermediates.

Evidence DimensionRelative Reaction Rate (SN2)
Target Compound Data0.70
Comparator Or BaselineMesylate: 1.00 (normalized). Triflate: Significantly higher. Halides: Generally lower.
Quantified DifferenceTosylate is ~30% less reactive than mesylate, offering a more controllable reaction rate.
ConditionsNucleophilic substitution reaction (SN2).

This 'just right' reactivity avoids the sluggishness of many halide leaving groups and the extreme reactivity and cost of triflates, enabling better process control, higher selectivity, and lower procurement costs.

Process Enhancement as a Recyclable Hydrotrope in Aqueous Media

Beyond its role as a counter-ion, sodium 4-methylbenzenesulfonate (NaTos) functions as a highly effective and recyclable hydrotrope, enabling organic reactions in aqueous media. In a study on alkylation reactions, a 20 wt% aqueous NaTos solution was used as the reaction medium, yielding high conversions for otherwise water-insoluble reactants. This medium was successfully recycled ten times without any significant change in product yield. Compared to common organic solvents like acetonitrile or DMSO, the aqueous NaTos system produced over four times less waste, demonstrating a significant process advantage.

Evidence DimensionReaction Medium Recyclability
Target Compound DataRecyclable for at least 10 consecutive cycles without significant yield loss.
Comparator Or BaselineTraditional organic solvents (e.g., ACN, DMSO) are typically not recycled in this manner and require disposal.
Quantified Difference10x recyclability demonstrated; >4x reduction in process waste vs. common organic solvents.
ConditionsAqueous alkylation of phenols at 50 °C.

Using a tosylate salt as a recyclable process aid reduces organic solvent waste, improves process mass intensity, and aligns with green chemistry principles, offering both environmental and economic benefits.

Precursor for Pharmaceutical and Agrochemical Synthesis

The balanced reactivity and excellent leaving group properties of the tosylate moiety make it a preferred choice for nucleophilic substitution reactions in multi-step synthesis. Its ability to cleanly convert alcohols into reactive intermediates with retention of stereochemistry is critical for producing complex chiral molecules. The superior solubility of tosylate intermediates in organic solvents simplifies reaction workup compared to using halides.

Formulation of Thermally Stable Electrolytes

For electrochemical systems operating at elevated temperatures, such as high-performance batteries or capacitors, tosylate-based electrolytes offer a safer, more stable alternative to conventional salts like LiPF6. The high thermal decomposition temperature of tosylates (above 200 °C) prevents premature electrolyte breakdown, extending device lifetime and preventing the formation of corrosive byproducts.

Homogeneous Catalysis in Polar Organic Solvents

The high solubility of transition metal tosylate salts in polar organic media makes them ideal catalyst precursors for homogeneous catalysis. Unlike halide salts which can precipitate or have low solubility, tosylates ensure the catalyst remains dissolved and fully active, leading to higher efficiency and reproducibility in processes like cross-coupling, polymerization, or hydrogenation.

Sustainable Process Additive for Aqueous Reactions

As a hydrotrope, sodium tosylate can be used to facilitate organic reactions in water, drastically reducing the need for volatile organic solvents. This approach is particularly valuable for large-scale alkylation reactions where the tosylate-water medium can be recycled multiple times, significantly lowering the environmental factor (E-factor) and overall process cost.

XLogP3

1.6

Other CAS

16722-51-3

Wikipedia

Toluene-4-sulfonate

Dates

Last modified: 02-18-2024

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